3-Bromo-6,8-dimethylquinolin-4-amine
Description
3-Bromo-6,8-dimethylquinolin-4-amine is a brominated quinoline derivative characterized by a bromine atom at position 3, methyl groups at positions 6 and 8, and an amine group at position 4. This scaffold is of significant interest in medicinal chemistry, particularly in kinase inhibitor design, due to the 4-aminoquinoline moiety's ability to act as a hinge-binding motif in kinase active sites . The methyl and bromine substituents influence steric and electronic properties, modulating target selectivity and physicochemical stability.
Properties
CAS No. |
1210973-84-4 |
|---|---|
Molecular Formula |
C11H11BrN2 |
Molecular Weight |
251.127 |
IUPAC Name |
3-bromo-6,8-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H11BrN2/c1-6-3-7(2)11-8(4-6)10(13)9(12)5-14-11/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
VMYWGTIVHDASBS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=C(C=N2)Br)N)C |
Synonyms |
4-Amino-3-bromo-6,8-dimethylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs and their substituent differences are summarized below:
Key Observations :
- Substituent Position: The position of bromine and amine groups critically impacts binding. For example, 6-bromo analogs (e.g., 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine) target kinase hinge regions via the 4-amino group , while 2-amine derivatives (e.g., 3-Bromo-6,8-dimethylquinolin-2-amine) may exhibit altered binding modes.
- Steric Effects : Methyl groups at positions 6 and 8 in the target compound may reduce conformational flexibility but improve metabolic stability.
Key Observations :
- Multi-step protocols may be required for analogs with complex substituents (e.g., trifluoromethyl or nitro groups).
Commercial Availability
- This compound: Limited supplier data; structural analogs like 3-Bromo-6,8-dimethyl-4-hydroxyquinoline (4 suppliers) and 6-Bromo-N-methylquinolin-4-amine (Ambeed) are more accessible .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
